molecular formula C20H23BrO4 B2740741 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde CAS No. 299442-26-5

3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B2740741
CAS No.: 299442-26-5
M. Wt: 407.304
InChI Key: YKDCWMWSSPSMTK-UHFFFAOYSA-N
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Description

3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C20H23BrO4. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxybenzaldehyde moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the following steps:

    Etherification: The formation of an ether bond between the phenol and the ethoxy group.

    Aldehyde Formation:

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent.

Major Products

    Oxidation: 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The bromine atom and the aldehyde group are key functional groups that can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-tert-butylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Bromo-2-tert-butylphenol: Similar structure but with a hydroxyl group instead of an aldehyde.

    3-Bromo-4-tert-butylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-20(2,3)15-5-7-16(8-6-15)24-9-10-25-19-17(21)11-14(13-22)12-18(19)23-4/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDCWMWSSPSMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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